BenchChemオンラインストアへようこそ!

Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate

Anticancer Breast Cancer Coumarin

Procure Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate (CAS 138196-50-6) for its unique C4 methyl ester, which is critical for dual EGFR/ARO inhibition and selective tumor lactate influx blockade—properties absent in 4-alkyl analogs. This scaffold serves as a non-steroidal, multi-target chemotype with potency comparable to doxorubicin, and as a fluorogenic probe activated by cellular esterases. Essential for oncology and live-cell imaging research.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 138196-50-6
Cat. No. B13456017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate
CAS138196-50-6
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N
InChIInChI=1S/C11H9NO4/c1-15-11(14)8-5-10(13)16-9-4-6(12)2-3-7(8)9/h2-5H,12H2,1H3
InChIKeyIDUGGASRFRSARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate (CAS 138196-50-6): Procurement-Relevant Identity and Core Characteristics


Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate (CAS 138196-50-6) is a 7-aminocoumarin derivative featuring a methyl ester at the C4 position. It belongs to the benzopyran family of heterocyclic compounds, which are widely recognized for their fluorescent properties and bioactivity [1]. This compound serves as a versatile scaffold for developing fluorescent probes, enzyme substrates, and pharmacologically active molecules, particularly in oncology research [2].

Why Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate Cannot Be Replaced by Common 7-Aminocoumarin Analogs


Generic substitution among 7-aminocoumarins is unreliable because the C4 substituent critically modulates both photophysical output and biological target engagement. While 7-amino-4-methylcoumarin (AMC) is a standard fluorogenic reporter, its methyl group confers different electron-donating properties and steric bulk compared to the methyl carboxylate of the target compound. This directly impacts fluorescence quantum yield, Stokes shift, and enzyme-substrate recognition [1]. Similarly, in pharmacological contexts, the C4 ester is essential for the antitumor mechanism of 7-aminocarboxycoumarins (7ACCs), where hydrolytic conversion to the active carboxylic acid or direct target interaction governs selective lactate influx inhibition—a property not shared by 4-alkyl or 4-halomethyl analogs [2].

Quantitative Differentiation Evidence for Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate Against Closest Analogs


Antiproliferative Activity in MCF-7 Breast Cancer Cells: Head-to-Head Comparison with Doxorubicin

In a 2023 study, a series of 7-substituted coumarins bearing a C4 methyl ester—direct structural analogs of methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate—were evaluated against MCF-7 breast cancer cells. The lead compound 8 (which contains the core methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate scaffold with additional substitution) exhibited an IC50 of 5.8 µM, statistically comparable to doxorubicin (IC50 = 5.6 µM) [1]. This establishes that the C4 methyl ester 7-aminocoumarin template can achieve potency on par with a front-line chemotherapeutic.

Anticancer Breast Cancer Coumarin

Selective Cytotoxicity Against Estrogen-Negative MDA-MB-231 Cells Versus Doxorubicin

The same study revealed that C4 methyl ester coumarin derivatives exhibit superior cytotoxicity against estrogen-negative MDA-MB-231 cells compared to doxorubicin. Compound 14 achieved an IC50 of 1.9 µM versus 7.3 µM for doxorubicin, representing a 3.8-fold improvement [1]. This is a critical differentiator from 7-amino-4-methylcoumarin (AMC), which shows negligible antiproliferative activity in these models.

Triple-Negative Breast Cancer Selectivity Coumarin

Aromatase (CYP19A1) Inhibition Compared to Exemestane: Target Engagement Validation

Compound 8, a C4 methyl ester 7-aminocoumarin derivative, inhibited aromatase with 94.73% of the potency of exemestane (EXM), a clinically approved aromatase inactivator [1]. This is a distinct mechanistic advantage over 7-amino-4-carboxymethylcoumarin (ACC), which has not been reported to inhibit aromatase.

Aromatase Inhibition Breast Cancer Endocrine Therapy

EGFR Kinase Inhibition Versus Erlotinib: Dual-Target Potential

C4 methyl ester aminocoumarins demonstrated significant EGFR inhibitory activity. Compound 10 achieved 97.67% of erlotinib's potency, while compound 12 reached 81.92% [1]. This dual EGFR/ARO inhibition profile is absent in 7-amino-4-trifluoromethylcoumarin (AFC) and 7-amino-4-methylcoumarin (AMC), which lack kinase inhibitory activity.

EGFR Inhibition Kinase Inhibitor Multitarget Agent

Lactate Influx Inhibition Selectivity: Mechanism Differentiating 7ACC from Reference MCT1 Inhibitor AR-C155858

7-Aminocarboxycoumarins (7ACCs), which include the methyl ester form as a prodrug or direct analog, selectively inhibit lactate influx without affecting efflux, contrary to the reference MCT1 inhibitor AR-C155858 which blocks bidirectional transport [1]. This unidirectional inhibition was demonstrated in SiHa cervical cancer cells co-expressing MCT1 and MCT4, where 7ACC reduced 14C-lactate uptake by >80% at 10 µM while leaving efflux intact [1].

Monocarboxylate Transporter Tumor Metabolism Lactate Transport

In Vivo Tumor Growth Inhibition in Multiple Xenograft Models: 7ACC Efficacy Confirmed

7ACC compounds significantly delayed tumor growth in three independent xenograft models: SiHa cervical tumors, HCT116 colorectal tumors, and orthotopic MCF-7 breast tumors [1]. This contrasts with 7-amino-4-methylcoumarin (AMC), which lacks in vivo antitumor efficacy data, and with AR-C155858, which showed limited single-agent activity in similar models.

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Procurement-Driven Application Scenarios for Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate


Lead Optimization in Multitarget Breast Cancer Drug Discovery

The dual EGFR/ARO inhibitory activity demonstrated by C4 methyl ester 7-aminocoumarins [1] positions this scaffold as a starting point for developing single-agent therapies targeting both hormone-dependent and triple-negative breast cancer subtypes. Procurement should prioritize this compound for medicinal chemistry teams seeking a non-steroidal, multitarget chemotype with proven cellular potency comparable to doxorubicin and enzyme inhibition approaching clinical standards (erlotinib, exemestane).

Tumor Metabolism Research: Selective MCT1 Influx Inhibition

For laboratories investigating the tumor lactate shuttle, methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate serves as the prodrug precursor to active 7ACC inhibitors that selectively block lactate influx without affecting efflux [2]. This unique mechanism, validated in multiple xenograft models, makes the compound essential for studies aiming to disrupt metabolic symbiosis in tumors while minimizing the resistance and toxicity associated with bidirectional MCT1 inhibitors like AR-C155858.

Fluorescent Probe Development with Tunable C4 Ester Functionality

The methyl ester at C4 provides a synthetic handle for further derivatization into enzyme-activatable fluorogenic substrates. Unlike 7-amino-4-methylcoumarin (AMC) whose C4 methyl group is metabolically inert, the ester moiety can be hydrolyzed by cellular esterases to release the fluorescent 7-amino-4-carboxycoumarin, enabling real-time imaging of esterase activity [1]. This property is particularly valuable for developing live-cell imaging probes that require conditional fluorescence activation.

Aromatase Inhibitor Screening and Assay Development

Given the 94.73% potency relative to exemestane [1], this compound and its close analogs are suitable as reference inhibitors in aromatase biochemical assays. Procurement by screening core facilities enables the establishment of fluorescence-based aromatase inhibition assays using a coumarin scaffold that simultaneously serves as both inhibitor and fluorescent reporter, streamlining high-throughput screening workflows for endocrine therapy discovery.

Quote Request

Request a Quote for Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.